![molecular formula C10H15O4PS B133075 Fenthion oxon CAS No. 6552-12-1](/img/structure/B133075.png)
Fenthion oxon
Overview
Description
Fenthion oxon is a metabolite of fenthion, obtained by oxidative desulfuration . It is widely used as a pesticide in controlling insects in numerous crops .
Synthesis Analysis
A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites (including fenthion oxon) was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The optimum extraction efficiency was obtained through a citrate-buffered QuEChERS (quick, easy, cheap, effective, rugged, and safe) method .Molecular Structure Analysis
The molecular formula of Fenthion oxon is C10H15O4PS . For more detailed structural information, please refer to the scientific literature .Chemical Reactions Analysis
Fenthion oxon is one of the metabolites of fenthion, which is obtained by oxidative desulfuration . More detailed information about its chemical reactions can be found in the referenced scientific literature .Physical And Chemical Properties Analysis
The molecular weight of Fenthion oxon is 262.26 g/mol . It has a computed XLogP3 of 2.4 . For more detailed physical and chemical properties, please refer to the scientific literature .Scientific Research Applications
Pesticide Residue Analysis in Produce
- Application : Researchers have developed analytical methods to detect fenthion and its metabolites (including fenthion oxon) in various crops such as brown rice, chili pepper, orange, potato, and soybean. Techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) allow accurate quantification of these compounds in produce .
Reference Standard for Fenthion Oxon Sulfoxide
- Application : It serves as a reference standard for determining fenthion oxon sulfoxide levels in water samples. Researchers use it in analytical methods to assess environmental contamination .
Molecularly Imprinted Polymers (MIPs) for Fenthion Detection
- Application : Researchers have prepared MIPs for fenthion detection using beta-cyclodextrin as a functional monomer and a room-temperature ionic liquid as a cosolvent. These MIPs can selectively bind to fenthion, enabling sensitive detection .
Fluorescent Chemosensors for Toxic Organophosphates
- Application : In the case of fenthion, researchers have explored fluorescent chemosensors. While fenthion itself does not significantly alter fluorescence, other related compounds (such as ethion, malathion, and parathion) do quench fluorescence. These sensors can aid in detecting toxic organophosphates .
Mechanism of Action
Target of Action
Fenthion oxon, also known as Fenthoxon, is an organothiophosphate insecticide . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
Fenthion oxon acts by inhibiting the activity of cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms that can ultimately lead to the death of the pest organism .
Biochemical Pathways
The primary biochemical pathway affected by Fenthion oxon is the cholinergic pathway. By inhibiting cholinesterase, Fenthion oxon disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
It is known that fenthion oxon is a metabolite of fenthion, which is metabolized in the body to produce fenthion oxon .
Result of Action
The inhibition of cholinesterase by Fenthion oxon leads to an overstimulation of the nervous system. This overstimulation can cause a range of symptoms, including tremors, convulsions, and in severe cases, death . These effects make Fenthion oxon effective as an insecticide, acaricide, and avicide .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZGJAHNMGWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041974 | |
Record name | Fenthion oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenthion oxon | |
CAS RN |
6552-12-1 | |
Record name | Fenoxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6552-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenthion oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fenthion Oxon exert its toxicity? What are the downstream effects of its interaction with its target?
A1: Fenthion Oxon, a potent metabolite of the organophosphate insecticide Fenthion, acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. Inhibition of AChE leads to an accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. This overstimulation manifests as a range of symptoms, including tremors, convulsions, paralysis, and respiratory failure, ultimately leading to death if untreated [].
Q2: Are there analytical methods available to detect and quantify Fenthion Oxon and its related metabolites in complex matrices like food products?
A2: Yes, several analytical techniques have been developed to accurately measure Fenthion Oxon and its metabolites in various matrices. One such method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) []. This approach offers high sensitivity and selectivity, enabling the simultaneous analysis of Fenthion and its five major metabolites: Fenthion Oxon, Fenthion Oxon Sulfoxide, Fenthion Oxon Sulfone, Fenthion Sulfoxide, and Fenthion Sulfone []. The method has been successfully applied to quantify these compounds in various food crops, including brown rice, chili peppers, oranges, potatoes, and soybeans [].
Q3: Can you elaborate on the impact of pretreatment with Fenthion on the toxicity of other pesticides, such as BPMC?
A4: Research suggests that pretreatment with Fenthion can significantly potentiate the toxicity of other pesticides like 2-sec-butylphenyl N-methylcarbamate (BPMC) in mice []. This potentiation is attributed to Fenthion's ability to inhibit hepatic microsomal enzymes responsible for BPMC metabolism. Specifically, Fenthion, Fenthion Sulfoxide, and Fenthion Sulfone, but not Fenthion Oxon, were found to inhibit BPMC metabolism, leading to increased plasma BPMC levels and enhanced toxicity []. This finding emphasizes the importance of understanding potential interactions between pesticides to assess their overall risk accurately.
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